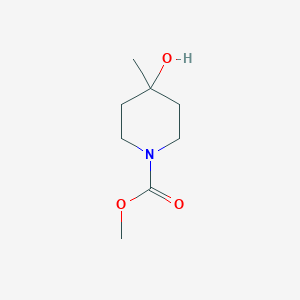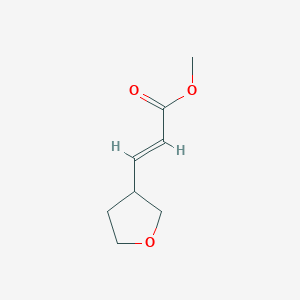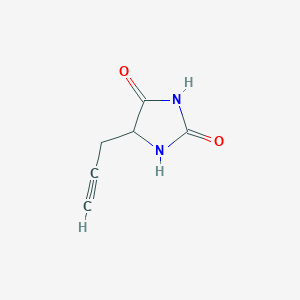
Dicyclopropyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
“Dicyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 136204-56-3 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 2,4-dicyclopropylthiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “Dicyclopropyl-1,3-thiazole-5-carboxylic acid” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Attached to this ring are two cyclopropyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
“Dicyclopropyl-1,3-thiazole-5-carboxylic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Dicyclopropyl-1,3-thiazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis and medicinal chemistry. For instance, compounds with a thiazole core have been synthesized for their potential antineoplastic activities, with some showing comparable or superior activity to known compounds against specific cancer cell lines (Lalezari & Schwartz, 1988). Moreover, thiazole derivatives have been explored for their antidiabetic potential, demonstrating significant efficacy in improving insulin sensitivity and offering antioxidative and anti-inflammatory benefits in diabetic models (Paudel et al., 2017).
Antimicrobial and Antifungal Properties
Thiazole-based compounds, including derivatives of dicyclopropyl-1,3-thiazole-5-carboxylic acid, have been shown to possess moderate antimicrobial and antifungal properties. These compounds have been effective against various Gram-positive and Gram-negative bacteria, fungi, and yeasts, indicating their potential as therapeutic agents in treating infections (Stanchev et al., 1999). Another study highlighted the strong antibacterial and antifungal activities of thiazolyl-acetic acid derivatives, suggesting their utility as preservative agents in cosmetics and detergents due to their biocidal properties (Shirai et al., 2013).
Anticancer Research
Research has also focused on synthesizing novel thiazole and thiadiazole derivatives incorporating thiazole moieties, with some showing potent anticancer activities. These compounds have been tested against cancer cell lines, such as Hepatocellular carcinoma, demonstrating significant efficacy. The structure-activity relationships established from these studies could guide the development of new anticancer therapies (Gomha et al., 2017).
Agricultural Applications
In the agricultural sector, thiazole derivatives have been found to enhance plant growth and yield. For instance, certain synthesized compounds showed the ability to promote rapeseed growth and increase seed yield and oil content, which could have implications for agricultural productivity and food security (Mickevičius et al., 2013).
Antioxidant and Anti-inflammatory Research
Further studies have explored the antioxidant and anti-inflammatory potential of thiazole derivatives. Compounds synthesized from dicyclopropyl-1,3-thiazole-5-carboxylic acid analogues have shown promising results in in vitro assays, indicating their potential as therapeutic agents in managing oxidative stress and inflammatory conditions (Raut et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “Dicyclopropyl-1,3-thiazole-5-carboxylic acid” and similar thiazole compounds could involve further exploration of their potential biological activities. Thiazole compounds have been the focus of medicinal chemists due to their diverse biological activities . Therefore, there could be potential for the development of novel therapeutic agents from these compounds .
Eigenschaften
IUPAC Name |
2,4-dicyclopropyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-7(5-1-2-5)11-9(14-8)6-3-4-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBAGYKXGZCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



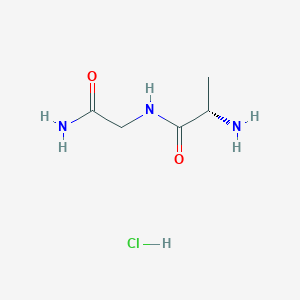
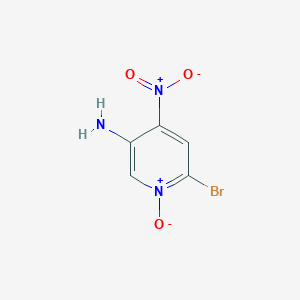

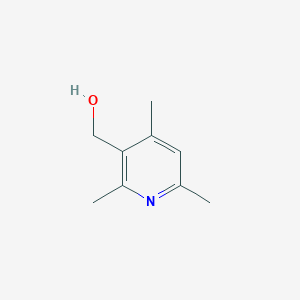

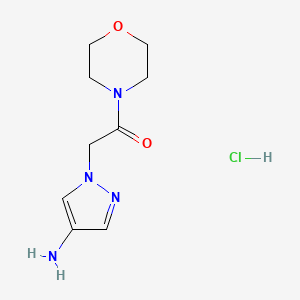


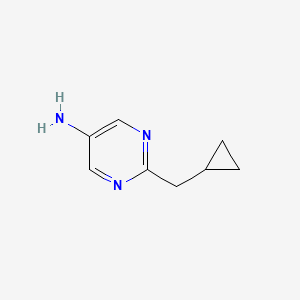
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
